molecular formula C13H14N4O4S2 B4535009 9H-fluorene-2,7-disulfonohydrazide CAS No. 29624-87-1

9H-fluorene-2,7-disulfonohydrazide

Cat. No. B4535009
CAS RN: 29624-87-1
M. Wt: 354.4 g/mol
InChI Key: WNABRRXBQVUOQJ-UHFFFAOYSA-N
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Description

9H-fluorene-2,7-disulfonohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a fluorescent molecule that has been used in the development of sensors, catalysts, and organic light-emitting diodes.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

A novel sulfonated diamine monomer, 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, was synthesized for the development of sulfonated polyimides. These polyimides displayed good solubility and proton conductivities comparable or superior to Nafion 117 under various humidity conditions, indicating their potential as proton exchange membranes for fuel cell applications (Guo et al., 2002).

Catalysts for Suzuki–Miyaura Coupling

The palladium complex of the disulfonated 9-(3-phenylpropyl)-9′-PCy2-fluorene ligand showed high activity as a catalyst for aqueous Suzuki coupling reactions, achieving near quantitative formation of coupling products. This highlights the role of fluorene derivatives as effective catalysts in organic synthesis (Fleckenstein & Plenio, 2007).

Poly(arylene ether sulfone)s with Pendant Sulfonic Acids

Fluorene-based poly(arylene ether sulfone) copolymers containing sulfonic acids were developed, demonstrating high proton conductivity and low methanol permeability, making them suitable for use as polymer electrolyte membranes (PEMs) in fuel cells (Wang et al., 2011).

Phase Behavior of Polyfluorenes

Research on the phase behavior of poly(9,9-di-n-hexyl-2,7-fluorene) elucidated different solid phases and transitions, contributing to the understanding of material properties crucial for electronic and photonic applications (Chen et al., 2006).

Synthesis of Fluorenes

A synthetic method developed for fluorenes involves Rh-catalyzed denitrogenative cyclization from N-sulfonyl-4-biaryl-1,2,3-triazole derivatives, showcasing a route to N-tosylaminomethyl-substituted fluorenes. This underscores the versatility of fluorene derivatives in chemical synthesis (Seo et al., 2015).

Fluorene Derivatives in Optical Materials

Fluorene-containing compounds have been explored for their photophysical properties, including large Stokes shifts and two-photon absorption, making them attractive for optical and photonic applications (Belfield et al., 2014).

Polymer Solar Cells

A novel copolymer containing a 9-alkylidene-9H-fluorene unit demonstrated a low band gap and high power conversion efficiency in bulk heterojunction polymer solar cells, indicating the potential of fluorene derivatives in renewable energy technologies (Du et al., 2011).

properties

IUPAC Name

9H-fluorene-2,7-disulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c14-16-22(18,19)10-1-3-12-8(6-10)5-9-7-11(2-4-13(9)12)23(20,21)17-15/h1-4,6-7,16-17H,5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNABRRXBQVUOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NN)C3=C1C=C(C=C3)S(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328131
Record name 9H-fluorene-2,7-disulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9H-fluorene-2,7-disulfonohydrazide

CAS RN

29624-87-1
Record name 9H-fluorene-2,7-disulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-FLUORENE-2,7-DISULFONOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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